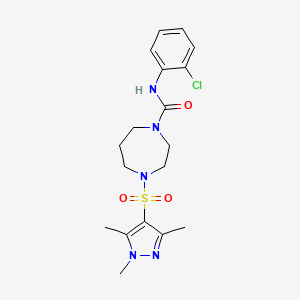
N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H24ClN5O3S and its molecular weight is 425.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide, with CAS number 1904082-97-8 and molecular formula C18H24ClN5O3S, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 1904082-97-8 |
| Molecular Formula | C18H24ClN5O3S |
| Molecular Weight | 425.9 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell signaling pathways that regulate inflammation and cell proliferation.
- Modulation of Neuroinflammatory Responses : Similar compounds have shown efficacy in reducing neuroinflammation by inhibiting the activation of microglia and the production of pro-inflammatory cytokines.
Anti-inflammatory Effects
Research has indicated that related pyrazole derivatives possess anti-inflammatory properties. For example, compounds with similar structures have been shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro under inflammatory conditions induced by lipopolysaccharides (LPS) .
Neuroprotective Properties
The neuroprotective potential of pyrazole derivatives has been documented in various studies. A notable study demonstrated that a pyrazole compound effectively protected dopaminergic neurons from LPS-induced neurotoxicity by modulating the NF-kB signaling pathway . This suggests that this compound may exhibit similar protective effects.
Case Study 1: Neuroprotection in Parkinson’s Disease Models
In a study involving MPTP-induced neurotoxicity in mice, a related pyrazole compound demonstrated significant neuroprotection by decreasing the levels of pro-inflammatory cytokines and improving behavioral outcomes . This highlights the potential applicability of this compound in treating neurodegenerative diseases.
Case Study 2: Inhibition of Microglial Activation
Another study focused on the inhibition of microglial activation by pyrazole derivatives showed that these compounds could attenuate the inflammatory response triggered by LPS. The results indicated a reduction in nitric oxide production and inflammatory cytokine release, suggesting a mechanism through which this compound could exert its anti-inflammatory effects .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O3S/c1-13-17(14(2)22(3)21-13)28(26,27)24-10-6-9-23(11-12-24)18(25)20-16-8-5-4-7-15(16)19/h4-5,7-8H,6,9-12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXNHOLJKCRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














